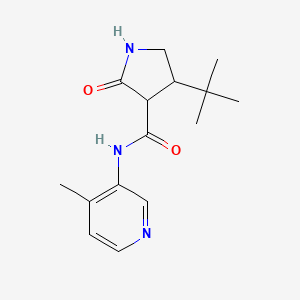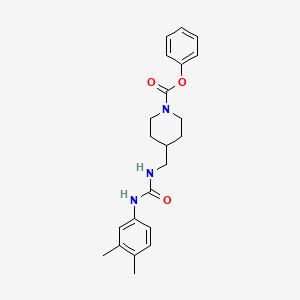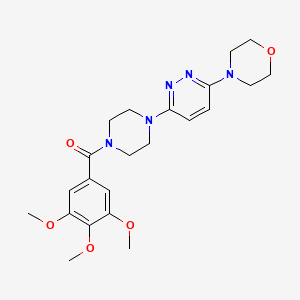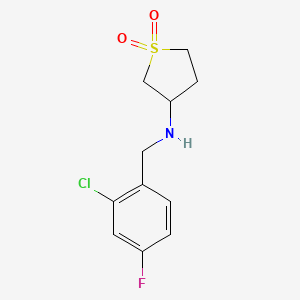
2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using different methods.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research by Viji et al. (2020) utilized molecular docking and quantum chemical calculations to study the molecular structure and spectroscopic data of related phenolic pyrazole compounds. Their study suggests potential applications in understanding intramolecular interactions and predicting biological effects based on molecular docking results (Viji et al., 2020).
Antimicrobial and Antioxidant Activities
Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, including phenolic compounds, and evaluated their antibacterial activities. This research indicates the potential use of phenolic pyrazoles in developing antimicrobial agents (Landage et al., 2019).
Tautomerism and Structural Analysis
Cornago et al. (2009) investigated the structures of NH-pyrazoles and explored tautomerism both in solution and solid states using X-ray crystallography and NMR spectroscopy. Their findings contribute to the understanding of structural and electronic properties of pyrazole derivatives, which could influence their scientific applications (Cornago et al., 2009).
Synthesis and Reaction Studies
Attanasi et al. (1997) detailed the synthesis and reaction of 1-substituted and 1-unsubstituted 1H-pyrazol-5(2H)-ones, providing insight into the chemical behavior and modification possibilities of pyrazole derivatives. This research could inform the synthesis of new compounds with specific desired properties (Attanasi et al., 1997).
Hydrogen-Bonded Structures
Trilleras et al. (2005) explored the hydrogen-bonded chains in phenolic pyrazole derivatives, which could be relevant for understanding the molecular interactions and stability of such compounds (Trilleras et al., 2005).
properties
IUPAC Name |
2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)12-25-16-8-9-17(18(23)10-16)20-19(11-21-22-20)26-15-6-4-14(24-3)5-7-15/h4-11,23H,1,12H2,2-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFZAWURYODODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2841301.png)

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2841304.png)

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2841310.png)
![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)